4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide
Description
4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide is a pyridazinyl derivative featuring a thiophen-2-yl substituent at the C3 position of the pyridazinone ring and a benzamide group linked via a butanamido chain. The thiophene moiety may enhance π-π stacking interactions in enzymatic binding pockets, while the benzamide group contributes to solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-[4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c20-19(26)13-5-7-14(8-6-13)21-17(24)4-1-11-23-18(25)10-9-15(22-23)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H2,20,26)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMQEMRCHXWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide typically involves multiple steps, starting with the construction of the pyridazinone core. One common approach is to start with thiophene-2-carboxylic acid and react it with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to form the pyridazinone ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridazinone ring can be reduced to form pyridazinol derivatives.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Pyridazinol derivatives.
Substitution: : Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide exhibit promising anticancer activities. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of pyridazine have been documented to possess selective cytotoxicity against breast and prostate cancer cells, suggesting a potential therapeutic role in oncology .
Antimicrobial Properties
The thiophene moiety in the compound is known for its antimicrobial properties. Studies have demonstrated that thiophene derivatives can exhibit significant antibacterial and antifungal activities. For example, compounds containing thiophene rings have been tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition of growth . This suggests that this compound could be explored as a new class of antimicrobial agents.
Pharmaceutical Development
The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets can be harnessed in designing new pharmaceuticals aimed at treating various diseases, particularly cancer and infectious diseases. The synthesis of this compound can be optimized for large-scale production to meet pharmaceutical demands.
Material Science
In addition to biological applications, this compound may find use in material science. The solid-state fluorescence properties observed in related compounds suggest potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify the electronic properties through structural variations opens avenues for developing advanced materials with tailored functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide exerts its effects involves interactions with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, while the pyridazinone core can bind to specific biological targets. The exact mechanism would depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyridazinone ring and the benzamide linker. Key examples include:
Key Observations :
- Thiophen-2-yl vs. Fluorophenyl : The thiophene group in the target compound and Compound 4 from enhances aromatic interactions, contributing to CDK2 inhibition (IC50 = 0.24–0.57 µM for thiophene derivatives vs. 0.394 µM for roscovitine) . In contrast, BG14563’s 4-fluorophenyl group may improve metabolic stability due to reduced susceptibility to oxidative metabolism .
CDK2 Inhibition
Comparative IC50 values for pyridazinyl and pyridinyl derivatives:
Note: Thiophen-2-yl derivatives (e.g., Compound 4) exhibit superior inhibition compared to roscovitine, suggesting the target compound may have comparable or enhanced activity. Fluorophenyl analogs like BG14563 lack reported IC50 data but are hypothesized to exhibit moderate activity based on structural similarity .
Cytotoxicity and Selectivity
highlights thiophen-2-yl derivatives’ cytotoxicity against cancer cell lines (HCT-116, MCF-7, HepG2, A549) with IC50 values <1 µM. The benzamide linker in the target compound may reduce off-target effects compared to naphthalen-2-yl-containing analogs .
Biological Activity
4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiophene ring and a dihydropyridazine moiety. Its molecular formula is with a molecular weight of 342.41 g/mol. The presence of the thiophene and pyridazine rings suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Inhibition of Cell Proliferation : The compound has been associated with the inhibition of cancer cell growth, likely through apoptosis induction and cell cycle arrest.
- Antioxidant Activity : Some studies suggest that derivatives can modulate oxidative stress by enhancing antioxidant enzyme activities.
- Anti-inflammatory Effects : Compounds in this class may reduce inflammatory markers, contributing to their therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity in Tumor Cells
A study evaluated the cytotoxic effects of related compounds on human tumor cell lines, demonstrating significant growth inhibition with IC50 values in the nanomolar range. The mechanism involved apoptosis induction and disruption of cellular respiration pathways, highlighting the compound's potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
In an animal model of ischemic stroke, a derivative exhibited neuroprotective properties by upregulating endogenous antioxidant enzymes and reducing neuroinflammation. This suggests that compounds like this compound may have therapeutic implications for neurodegenerative conditions .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of specific functional groups in enhancing biological activity. For instance, modifications to the thiophene ring were found to significantly affect potency against cancer cells and inflammatory pathways .
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
